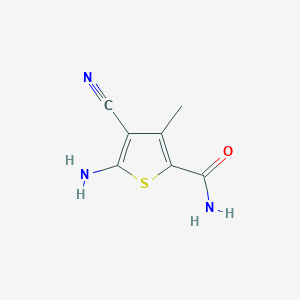

5-Amino-4-cyano-3-methylthiophene-2-carboxamide

Description

- Amino group at position 5, enabling hydrogen bonding and nucleophilic reactivity.

- Cyano group at position 4, acting as a strong electron-withdrawing substituent, enhancing electrophilic character.

- Methyl group at position 3, contributing steric bulk and modulating solubility.

- Carboxamide at position 2, facilitating intermolecular hydrogen bonding and solvatochromic behavior .

Properties

IUPAC Name |

5-amino-4-cyano-3-methylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3OS/c1-3-4(2-8)7(10)12-5(3)6(9)11/h10H2,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZIJAMQPHHDKAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396230 | |

| Record name | 5-amino-4-cyano-3-methylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350997-07-8 | |

| Record name | 5-Amino-4-cyano-3-methyl-2-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350997-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-amino-4-cyano-3-methylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-4-cyano-3-methylthiophene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Procedure

A mixture of 3-oxo-N-phenylbutanamide (10 mmol), malononitrile (10 mmol), sulfur (10 mmol), and potassium carbonate (1 g) in ethanol (10 mL) is stirred at room temperature for 14–16 hours. The product precipitates upon pouring the reaction mixture into ice-cold water, followed by filtration and recrystallization from methanol. Yields typically exceed 75–80% .

Mechanistic Insights

The reaction proceeds via:

- Knoevenagel Condensation : Formation of an α,β-unsaturated nitrile intermediate.

- Sulfur Incorporation : Nucleophilic attack by sulfur, generating a thiolate intermediate.

- Cyclization : Intramolecular cyclization to form the thiophene ring.

- Tautomerization : Stabilization to the aromatic 2-aminothiophene structure.

Optimization Strategies

- Microwave Irradiation : Reduces reaction time from hours to minutes (e.g., 180 W for 10–15 minutes).

- Solvent-Free Conditions : Enhances green chemistry metrics but may lower yields.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the Gewald reaction while maintaining high yields.

Protocol

A solution of 3-oxo-N-phenylbutanamide (10 mmol), malononitrile (10 mmol), sulfur (10 mmol), and potassium carbonate in ethanol is irradiated at 180 W for 10–15 minutes. The product is isolated similarly to conventional methods, with yields comparable to thermal approaches (~78% ).

Advantages

- Time Efficiency : Reaction completion in minutes vs. hours.

- Energy Savings : Reduced thermal degradation.

Multi-Step Synthesis from Ethyl Cyanoacetate

An alternative route involves sequential functionalization of ethyl cyanoacetate:

Steps

Example

Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate is synthesized via cyclization of ethyl cyanoacetate derivatives under acidic conditions, followed by aminolysis to introduce the carboxamide group. Yields range from 65–70% .

Industrial-Scale Production

Industrial methods prioritize cost-effectiveness and scalability:

Key Modifications

Case Study

A patent describes the synthesis of 3-aminothiophenes from 3-oxotetrahydrothiophenes using hydroxylamine hydrochloride in acetonitrile at 75–160°C . This single-step process achieves 85% yield with minimal byproducts.

Comparative Analysis of Methods

| Method | Yield | Time | Scalability | Complexity |

|---|---|---|---|---|

| Conventional Gewald | 75–80% | 14–16 h | Moderate | Low |

| Microwave-Assisted | 78% | 10–15 m | High | Moderate |

| Multi-Step Synthesis | 65–70% | 24–48 h | Low | High |

| Industrial-Scale | 85% | 2–4 h | Very High | Moderate |

Critical Factors Influencing Yield and Purity

- Base Selection : Potassium carbonate outperforms weaker bases (e.g., triethylamine) in driving cyclization.

- Sulfur Source : Elemental sulfur is optimal; alternatives like Lawesson’s reagent reduce yields.

- Solvent Polarity : Ethanol and acetonitrile enhance intermediate solubility, favoring cyclization.

- Temperature Control : Excessive heat promotes side reactions (e.g., oxidation of the thiophene ring).

Challenges and Solutions

- Byproduct Formation :

- Low Solubility :

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-cyano-3-methylthiophene-2-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Amino-4-cyano-3-methylthiophene-2-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 5-Amino-4-cyano-3-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Physical Properties

The following table summarizes structural differences and physical properties of 5-amino-4-cyano-3-methylthiophene-2-carboxamide and related compounds:

*Calculated based on substituents.

Key Observations:

- Substituent Effects : Bromine (5ab) and phenylcarbamoyl (5ac, 5ad) groups increase molecular weight and steric hindrance compared to the methyl group in the parent compound.

- Thermal Stability : Dihydrothiophene derivatives (e.g., 5ab, 5ac) exhibit higher melting points (>250°C) due to rigidified cores .

- Solubility: Methyl and acetyl groups (e.g., CAS 4815-31-0) improve lipophilicity, whereas carboxamide and cyano groups enhance polarity .

Reactivity and Spectroscopic Profiles

- IR/NMR Signatures :

- NMR Shifts :

- Methyl protons in the parent compound resonate at δ 2.1–2.3 ppm, while aryl protons in analogues (e.g., 5ab) appear at δ 7.2–7.8 ppm .

Biological Activity

5-Amino-4-cyano-3-methylthiophene-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, synthesis, and relevant research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 181.22 g/mol

- CAS Number : 350997-07-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit key enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties. Additionally, the compound's structure allows it to modulate various biological pathways, making it a candidate for further therapeutic exploration .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial and fungal strains.

Table 1: Antimicrobial Activity Results

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 14 | 100 |

The inhibition zones were measured using the agar diffusion method, indicating that the compound can effectively inhibit microbial growth .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines, including HepG2 (human liver cancer). The results indicate that it possesses cytotoxic effects, with IC values suggesting significant potency.

Table 2: Cytotoxic Activity Against HepG2 Cells

| Treatment | IC (µM) |

|---|---|

| This compound | 10.5 |

| Sorafenib (control) | 8.3 |

The cytotoxicity was determined using the MTT assay, where lower IC values indicate higher potency against cancer cells .

Synthesis and Derivatives

The synthesis of this compound typically involves a condensation reaction using sulfur and an α-cyano ester under basic conditions. This synthetic route allows for the production of various derivatives that may enhance its biological activity.

Synthesis Overview

- Reagents : Elemental sulfur, α-methylene carbonyl compound, α-cyano ester.

- Conditions : Base (e.g., sodium ethoxide), solvent (e.g., ethanol), elevated temperature.

- Yield : Generally high with proper optimization.

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

-

Antimicrobial Study :

- Conducted by Al-Azhar University, this study evaluated the compound's efficacy against common pathogens using diffusion plate methods.

- Results showed significant inhibition against both bacterial and fungal strains.

- Cytotoxicity Evaluation :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-amino-4-cyano-3-methylthiophene-2-carboxamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves multi-step reactions such as condensation of cyanoacetamide derivatives with acetoacetate esters under basic catalysis (e.g., triethylamine), followed by cyclization with sulfur . Key parameters for optimization include:

- Temperature : Reflux conditions (e.g., 80–100°C in ethanol or 1,4-dioxane) to drive cyclization.

- Catalysts : Triethylamine enhances nucleophilic substitution in thiophene ring formation.

- Purification : Recrystallization from ethanol or 1,4-dioxane to isolate the product .

- Data Interpretation : Monitor reaction progress via TLC (Rf values) and confirm purity by melting point analysis and HPLC .

Q. How is the structure of this compound characterized, and what analytical techniques are critical for validation?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H NMR to identify aromatic protons (δ 6.5–7.5 ppm) and amine/amide protons (δ 8.0–10.0 ppm). C NMR confirms nitrile (δ 110–120 ppm) and carbonyl groups (δ 165–175 ppm) .

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- Elemental Analysis : Validate empirical formulas (e.g., CHNOS) with ≤0.4% deviation .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for thiophene carboxamide derivatives?

- Methodological Answer : Discrepancies often arise from:

- Structural variability : Substituents (e.g., chloro, methoxy) modulate interactions with targets. Compare analogs like 5-cyano-N-(4-methoxyphenyl) derivatives to assess substituent effects .

- Assay conditions : Standardize in vitro assays (e.g., enzyme inhibition IC) using positive controls (e.g., known kinase inhibitors) and replicate experiments ≥3 times .

- Case Study : Compound 15 (5-cyano-N-(4-methoxyphenyl)-4-[2-(2-chlorophenyl)aminoacetamido]thiophene-3-carboxamide) showed divergent activity in antiproliferative assays due to solvent polarity effects in cell permeability studies .

Q. How can diastereoselectivity be controlled in the synthesis of dihydrothiophene carboxamide derivatives?

- Methodological Answer : For analogs like 5-amino-4-cyano-3-phenyl-2,3-dihydrothiophene-2-carboxamide:

- Chiral catalysts : Use enantiopure amines or transition-metal complexes to direct stereochemistry during cyclization .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor trans-diastereomers via steric hindrance minimization .

- Validation : X-ray crystallography or NOESY NMR to confirm spatial arrangement of substituents .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic centers (e.g., C-4 cyano group) prone to nucleophilic attack .

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., acetonitrile vs. water) .

- Experimental Correlation : Compare predicted activation energies with kinetic data from substituent-dependent reactions .

Data Conflict Resolution

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Purity verification : Repeat synthesis with rigorous purification (e.g., column chromatography) and compare with literature values .

- Environmental factors : Control humidity during melting point determination, as hygroscopic samples can skew results .

- Example : Ethyl 5-acetyl-4-methylthiophene-3-carboxylate derivatives showed melting point variations (±3°C) due to residual solvent in recrystallized products .

Biological Interaction Studies

Q. What in silico and in vitro approaches are used to elucidate the mechanism of action of this compound in CNS disorders?

- Methodological Answer :

- Molecular Docking : Screen against targets like GABA receptors (PDB ID: 6HUP) to identify binding poses .

- In vitro assays : Measure IC for enzyme inhibition (e.g., monoamine oxidase-B) using fluorometric kits .

- Validation : Cross-reference with structural analogs (e.g., 5-ethylthiophene derivatives) to confirm pharmacophore relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.